ethyl 3-[(4,5-dimethoxy-2-nitrobenzoyl)amino]benzoate
Overview
Description
Ethyl 3-[(4,5-dimethoxy-2-nitrobenzoyl)amino]benzoate is an organic compound that features a complex aromatic structure It is characterized by the presence of a benzoate ester group, a nitrobenzoyl group, and methoxy substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-[(4,5-dimethoxy-2-nitrobenzoyl)amino]benzoate typically involves a multi-step process:
Nitration: The starting material, 4,5-dimethoxybenzene, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.
Acylation: The nitro compound is then subjected to Friedel-Crafts acylation with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride to form the nitrobenzoyl derivative.
Amidation: The nitrobenzoyl derivative is reacted with 3-aminobenzoic acid in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to form the amide bond.
Esterification: Finally, the carboxylic acid group of the resulting compound is esterified with ethanol in the presence of an acid catalyst to yield this compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity. The use of automated systems for reagent addition and product isolation would enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-[(4,5-dimethoxy-2-nitrobenzoyl)amino]benzoate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon or iron powder with hydrochloric acid.
Substitution: Sodium methoxide or other nucleophiles in polar aprotic solvents.
Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide.
Major Products
Reduction: Ethyl 3-[(4,5-dimethoxy-2-aminobenzoyl)amino]benzoate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 3-[(4,5-dimethoxy-2-nitrobenzoyl)amino]benzoic acid.
Scientific Research Applications
Ethyl 3-[(4,5-dimethoxy-2-nitrobenzoyl)amino]benzoate has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s aromatic structure makes it suitable for the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Studies: It can be used as a probe to study enzyme-substrate interactions and to investigate the mechanisms of enzyme inhibition.
Mechanism of Action
The mechanism of action of ethyl 3-[(4,5-dimethoxy-2-nitrobenzoyl)amino]benzoate depends on its specific application. In medicinal chemistry, it may act by binding to a target enzyme or receptor, thereby inhibiting its activity. The nitro group can undergo bioreduction to form reactive intermediates that interact with biological macromolecules, leading to therapeutic effects.
Comparison with Similar Compounds
Ethyl 3-[(4,5-dimethoxy-2-nitrobenzoyl)amino]benzoate can be compared with other similar compounds such as:
Ethyl 3-[(4-nitrobenzoyl)amino]benzoate: Lacks the methoxy groups, which may affect its reactivity and biological activity.
Ethyl 3-[(4,5-dimethoxybenzoyl)amino]benzoate: Lacks the nitro group, which may reduce its potential for bioreduction and subsequent biological effects.
Ethyl 3-[(4,5-dimethoxy-2-aminobenzoyl)amino]benzoate: The reduced form of the nitro compound, which may have different biological properties.
Properties
IUPAC Name |
ethyl 3-[(4,5-dimethoxy-2-nitrobenzoyl)amino]benzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O7/c1-4-27-18(22)11-6-5-7-12(8-11)19-17(21)13-9-15(25-2)16(26-3)10-14(13)20(23)24/h5-10H,4H2,1-3H3,(H,19,21) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXTCQILSPJVALP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CC=C1)NC(=O)C2=CC(=C(C=C2[N+](=O)[O-])OC)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O7 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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